![molecular formula C18H17ClN2O2 B2872749 5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 1031944-43-0](/img/structure/B2872749.png)
5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .Applications De Recherche Scientifique
Molecular Interactions and Reaction Pathways
Research on tetrahydro-1,5-benzodiazepine derivatives, such as the study by Jančienė et al. (2011), focuses on the interaction of these compounds with various substituents and the subsequent products of these reactions. The study provides valuable information on the substituent effects in reactions involving tetrahydro-1,5-benzodiazepine, which could be relevant for understanding the chemical behavior of "5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one" in similar contexts (Jančienė et al., 2011).
Anti-inflammatory and Immunomodulatory Effects
Several studies have explored the anti-inflammatory effects of benzodiazepine derivatives, highlighting their potential role in modulating inflammatory responses. For instance, Torres et al. (1999) investigated the anti-inflammatory properties of peripheral benzodiazepine receptor ligands, demonstrating their efficacy in reducing paw edema in mice. Such findings suggest potential research applications of related benzodiazepine compounds in studying inflammatory processes and developing new therapeutic agents (Torres et al., 1999).
Structure-Activity Relationships
The study of structure-activity relationships (SAR) in benzodiazepines, as conducted by Fryer et al. (1982), provides insights into how structural modifications affect the pharmacological properties of these compounds. Understanding the SAR of benzodiazepines can inform the design of new drugs with improved efficacy and reduced side effects (Fryer et al., 1982).
Therapeutic Potential in Neurological Disorders
Benzodiazepine derivatives are also researched for their potential therapeutic applications in various neurological disorders. For example, studies on peripheral benzodiazepine receptor ligands have shown promising results in treating rheumatoid arthritis and other inflammatory conditions, indicating a wider scope of application for benzodiazepine-related compounds in medical research (Bribes et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-[2-(4-chlorophenyl)acetyl]-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-12-11-21(16-5-3-2-4-15(16)20-18(12)23)17(22)10-13-6-8-14(19)9-7-13/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQSIXGVCLFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

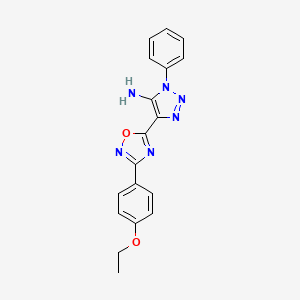

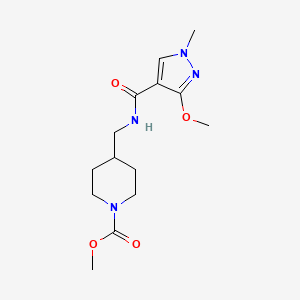

![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)
![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)
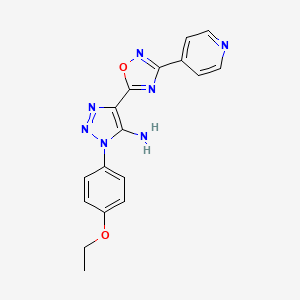
![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)
![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)
![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)
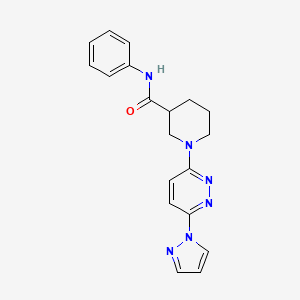
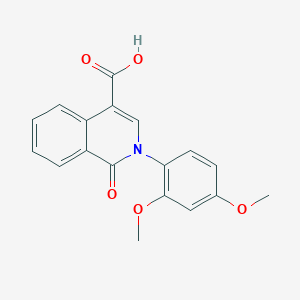
![5-(3,5-difluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2872689.png)